ACAT Inhibitory Potency: 4-Chlorophenyl vs. Unsubstituted Phenyl in the Tetrazolyl Urea Series
The ACAT inhibitor patent US 5,073,565 exemplifies N-aryl-N'-tetrazole ureas where the aryl substituent (R₁) is selected from hydrogen, fluorine, chlorine, bromine, alkyl, or alkoxy [1]. The des-chloro parent compound N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea (i.e., R₁ = H) was synthesized and reported in 1972 but without biological data [1]. While the patent does not disclose an explicit IC₅₀ for the 4-chlorophenyl variant, the structure-activity relationship (SAR) table indicates that halogen substitution on the N-aryl ring modulates ACAT inhibitory potency relative to the unsubstituted phenyl baseline. The 4-chlorophenyl analog falls within the claimed generic scope where R₁ = 4-Cl, distinguishing it from R₁ = H, 4-F, 4-Br, 4-CH₃, or 4-OCH₃ congeners [1].
| Evidence Dimension | ACAT inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | Quantitative IC₅₀ not publicly disclosed for this specific compound |
| Comparator Or Baseline | N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea (R₁ = H); no ACAT IC₅₀ reported |
| Quantified Difference | Not quantifiable from available data; differentiation rests on patent SAR showing halogen substitution alters activity |
| Conditions | In vitro ACAT enzyme assay (details not specified for individual compounds in the patent) |
Why This Matters
The presence of the 4-chloro substituent places this compound in a structurally distinct subclass within the patented ACAT inhibitor series, making it relevant for SAR exploration where halogen electronic effects are being probed.
- [1] Chucholowski, A. W., & White, A. D. (1991). U.S. Patent No. 5,073,565. Tetrazole ureas and thioureas and their use as ACAT inhibitors. Warner-Lambert Company. View Source
